Kaempferol 3-glucuronide

描述

山奈酚-3-葡萄糖醛酸苷是一种黄酮醇苷,具体来说是山奈酚的结合代谢物。 它以其显著的抗炎特性而闻名,并自然存在于各种植物中,包括草莓属植物 。该化合物因其潜在的治疗应用及其在各种生物过程中的作用而受到关注。

准备方法

合成路线和反应条件: 山奈酚-3-葡萄糖醛酸苷的合成通常涉及山奈酚的葡萄糖醛酸化。该过程可以通过酶促或化学方法实现。酶促葡萄糖醛酸化使用 UDP-葡萄糖醛酸转移酶 (UGTs) 将葡萄糖醛酸转移到山奈酚。化学合成通常涉及在酸性或碱性条件下使用葡萄糖醛酸衍生物来促进结合。

工业生产方法: 山奈酚-3-葡萄糖醛酸苷的工业生产可能涉及生物技术方法,例如微生物发酵,其中基因工程改造的微生物表达 UGTs 以生产该化合物。或者,可以针对更高的产量和纯度优化大规模化学合成,使用先进的纯化技术,如色谱法。

化学反应分析

反应类型: 山奈酚-3-葡萄糖醛酸苷会发生各种化学反应,包括:

氧化: 该反应可导致形成醌类或其他氧化衍生物。

还原: 还原反应可以将该化合物转化为相应的醇类或其他还原形式。

取代: 亲核取代反应可以将葡萄糖醛酸部分用其他官能团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 条件可能涉及在碱性或中性 pH 下的硫醇或胺等亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生山奈酚醌,而还原可能会产生山奈酚醇。

科学研究应用

山奈酚-3-葡萄糖醛酸苷在科学研究中具有广泛的应用:

化学: 它被用作分析研究中的参考化合物,以及合成其他黄酮类衍生物的前体。

生物学: 研究该化合物在植物代谢中的作用及其对细胞过程的影响。

医药: 山奈酚-3-葡萄糖醛酸苷具有抗炎、抗氧化和抗癌特性,使其成为药物开发的候选者.

工业: 由于其健康益处,它被用于膳食补充剂和功能性食品的配方中。

作用机制

山奈酚-3-葡萄糖醛酸苷通过各种分子靶点和途径发挥作用:

抗炎作用: 它抑制促炎介质,如白介素-1β、一氧化氮、前列腺素 E2 和白三烯 B4。它还上调抗炎细胞因子白介素-10 的分泌。

抗氧化活性: 该化合物清除活性氧并增强抗氧化酶的活性。

相似化合物的比较

山奈酚-3-葡萄糖醛酸苷可以与其他黄酮醇苷进行比较,如槲皮素-3-葡萄糖醛酸苷和杨梅素-3-葡萄糖醛酸苷:

槲皮素-3-葡萄糖醛酸苷: 结构相似,但在黄酮类主链上的羟基化模式不同。它也表现出抗炎和抗氧化特性。

杨梅素-3-葡萄糖醛酸苷: 含有额外的羟基,这可能会增强其抗氧化能力,但也影响其溶解度和生物利用度。

山奈酚-3-葡萄糖醛酸苷因其特定的葡萄糖醛酸化模式而独一无二,该模式影响其生物活性及其治疗潜力。

生物活性

Kaempferol 3-glucuronide (K3G) is a flavonoid glycoside derived from kaempferol, a natural compound found in various plants. This article explores the biological activity of K3G, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

K3G is primarily formed through the glucuronidation of kaempferol, a process that enhances its solubility and bioavailability. This modification is crucial as it influences the pharmacokinetics and biological efficacy of the compound. Research indicates that K3G exhibits various biological activities, including antioxidant , anti-inflammatory , and anticancer properties.

Antioxidant Activity

K3G has demonstrated significant antioxidant capabilities. It reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In studies involving diabetic rats, K3G improved plasma glucose levels and restored antioxidant status, indicating its protective role against oxidative damage .

Anti-inflammatory Effects

K3G exhibits potent anti-inflammatory properties. It has been shown to reduce inflammation in various models, including carrageenan-induced paw edema in mice. The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies on RAW 264.7 macrophages revealed that K3G significantly decreased nitric oxide production and suppressed NF-kB activation .

Anticancer Potential

K3G's anticancer effects have been explored in several studies. It inhibits cell proliferation and induces apoptosis in various cancer cell lines, including breast, colon, and gastric cancers. Mechanistically, K3G disrupts cell cycle progression by downregulating cyclins (e.g., cyclin D1) and upregulating cyclin-dependent kinase inhibitors (e.g., p21) . Additionally, K3G has been shown to inhibit tumor growth in vivo in xenograft models .

The biological activities of K3G are attributed to several mechanisms:

- Antioxidant Defense : K3G enhances the body's antioxidant defenses by increasing the expression of genes involved in detoxification and antioxidant enzyme synthesis.

- Inflammatory Pathway Modulation : By inhibiting key signaling molecules involved in inflammation (like NF-kB), K3G reduces the expression of inflammatory mediators.

- Cell Cycle Regulation : K3G affects cell cycle checkpoints, leading to reduced proliferation of cancer cells.

Case Studies

- Diabetic Rats Study :

- Inflammation Model :

- Cancer Cell Lines :

Data Summary

| Biological Activity | Experimental Model | Key Findings |

|---|---|---|

| Antioxidant | Diabetic Rats | Improved plasma glucose; restored antioxidant levels |

| Anti-inflammatory | Carrageenan Model | Reduced paw edema; decreased cytokine levels |

| Anticancer | Various Cell Lines | Induced apoptosis; inhibited cell proliferation |

属性

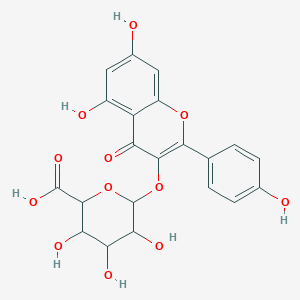

IUPAC Name |

6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTJVYCFNVUBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol 3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22688-78-4 | |

| Record name | Kaempferol 3-O-β-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kaempferol 3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 - 190.5 °C | |

| Record name | Kaempferol 3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。